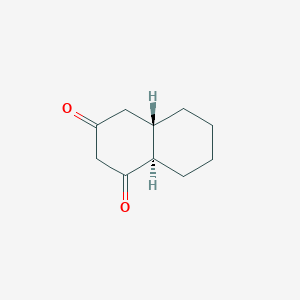
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione is a chemical compound with a unique structure that includes a hexahydronaphthalene core
Métodos De Preparación
The synthesis of (4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalene derivatives under specific conditions. Industrial production methods may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum to achieve the desired reduction.
Análisis De Reacciones Químicas
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve halogenation or nitration, where halogens or nitro groups are introduced into the compound.
Aplicaciones Científicas De Investigación
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione can be compared with similar compounds such as:
- (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine
- (4R,4aS,8aR)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-2H,4H,4aH,6H,8aH-pyrano[3,2-d][1,3]dioxin-6-one
- (4aS,8aR,9aS)-3,5,8a-trimethyl-2H,4H,4aH,8aH,9H,9aH-naphtho[2,3-b]furan-2-one
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
63055-15-2 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-naphthalene-1,3-dione |
InChI |
InChI=1S/C10H14O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h7,9H,1-6H2/t7-,9+/m0/s1 |
Clave InChI |
QHMIKDWRCOBYRY-IONNQARKSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)CC(=O)CC2=O |
SMILES canónico |
C1CCC2C(C1)CC(=O)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


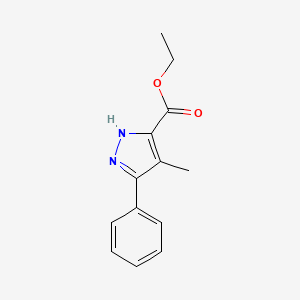
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)

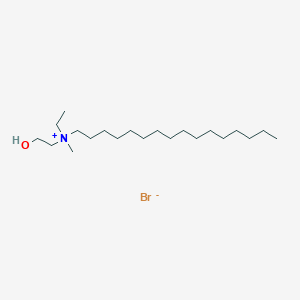
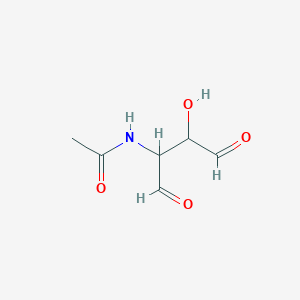
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
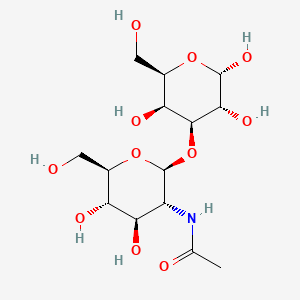
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
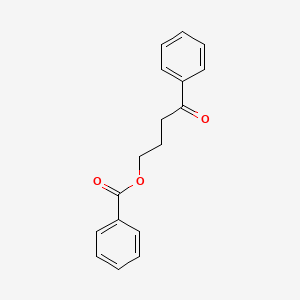
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)


![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
